molecular formula C8H10ClNO B1373732 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole CAS No. 1269152-48-8

3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

Cat. No.: B1373732
CAS No.: 1269152-48-8
M. Wt: 171.62 g/mol
InChI Key: QRQOSUJXGZTPKV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a chloromethyl group at the 3-position of the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole can be achieved through several methods. One common approach involves the chloromethylation of 4,5,6,7-tetrahydro-1,2-benzoxazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysts can also enhance the efficiency of the chloromethylation process, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.

    Oxidation: Oxidized derivatives such as benzoxazole oxides.

    Reduction: Reduced derivatives such as methyl-substituted benzoxazoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is unique due to its chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-(chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQOSUJXGZTPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214367
Record name 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-48-8
Record name 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
Reactant of Route 2
3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
Reactant of Route 5
3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
Reactant of Route 6
3-(Chloromethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

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